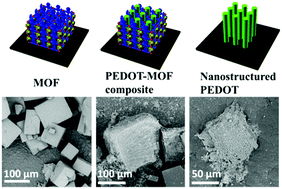Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
Materials Horizons Pub Date: 2016-08-22 DOI: 10.1039/C6MH00230G
Abstract
Reactions inside the pores of metal–organic frameworks (MOFs) offer potential for controlling polymer structures with regularity to sub-nanometre scales. We report a wet-chemistry route to poly-3,4-ethylenedioxythiophene (PEDOT)–MOF composites. After a two-step removal of the MOF template we obtain unique and stable macroscale structures of this conductive polymer with some nanoscale regularity.


Recommended Literature
- [1] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [2] Contents
- [3] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [4] Hyperpolarisation through reversible interactions with parahydrogen†
- [5] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [6] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [7] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [8] The influence of fuel additives on the behaviour of gaseous alkali-metal compounds during pulverised coal combustion
- [9] In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
- [10] Length-dependent translation initiation benefits the functional proteome of human cells†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 112076-61-6









